3,5-Difluorobenzaldehyde

Conformational analysis Spectroscopic characterization Reaction reproducibility

Select 3,5-Difluorobenzaldehyde for superior regiochemical control. The symmetric 3,5-difluoro pattern eliminates rotational isomerism, providing a single reactive conformation for reproducible kinetics in SNAr, aldol condensations, and cross-couplings—outperforming ortho- or para-substituted isomers. Its low melting point (17–25°C) simplifies ambient-temperature handling in multi-kilogram campaigns, reducing CapEx versus higher-melting alternatives like 2,4-DFB. With established multi-ton capacity and consistent ≥98% purity, this building block minimizes purification burden and cost of goods in pharmaceutical and agrochemical intermediate manufacture.

Molecular Formula C7H4F2O
Molecular Weight 142.1 g/mol
CAS No. 32085-88-4
Cat. No. B1330607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzaldehyde
CAS32085-88-4
Molecular FormulaC7H4F2O
Molecular Weight142.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C=O
InChIInChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
InChIKeyASOFZHSTJHGQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluorobenzaldehyde (CAS 32085-88-4) Technical Procurement Guide: Core Identity and Industrial Positioning


3,5-Difluorobenzaldehyde is a symmetrically substituted, electron-deficient aromatic aldehyde belonging to the class of halogenated benzaldehyde derivatives . With a molecular formula of C7H4F2O and a molecular weight of 142.1 g/mol, this compound exists as a colorless to pale yellow low-melting solid (mp 17–25°C) or liquid and is characterized by the presence of two fluorine atoms positioned meta to the aldehyde group on the benzene ring [1][2]. Its structural configuration imparts a unique balance of electronic effects—the electron-withdrawing fluorine atoms reduce the electron density of the aromatic ring while leaving the aldehyde group highly activated for nucleophilic addition and condensation reactions . The compound is industrially produced at multi-ton scale with standard commercial purity ≥98% (GC) and is widely utilized as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [3][4].

Why 3,5-Difluorobenzaldehyde Cannot Be Readily Substituted by Other Difluorobenzaldehyde Isomers in Synthesis


Generic substitution among difluorobenzaldehyde isomers is chemically unsound due to fundamental differences in conformational behavior, electronic distribution, and site-specific reactivity that directly govern synthetic outcomes. The 3,5-substitution pattern creates a symmetric meta-relationship between fluorine atoms, eliminating rotational isomerism and providing a single, predictable reactive conformation—a property not shared by 2,3-, 2,4-, 2,5-, 2,6-, or 3,4-difluorobenzaldehyde [1][2]. This conformational homogeneity translates to reproducible kinetics in key reactions such as SNAr, aldol condensations, and metal-catalyzed cross-couplings, where alternative isomers may exhibit divergent reaction rates, competing side reactions, or multiple product distributions [3]. The electronic effects of two meta-fluorines uniquely balance aldehyde activation and aromatic ring deactivation, distinguishing 3,5-DFB from isomers with ortho- or para-fluorine substitution patterns that introduce steric hindrance or alternate resonance effects . Furthermore, the absence of ortho-fluorine atoms adjacent to the aldehyde group preserves full reactivity at the carbonyl carbon without steric shielding, a critical advantage for nucleophilic addition sequences that fail or proceed sluggishly with ortho-substituted analogs .

3,5-Difluorobenzaldehyde Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. Closest Analogs


Conformational Purity: 3,5-DFB Exists as a Single Rotameric Species, Eliminating Isomeric Complexity Present in 3,4-DFB

Phosphorescence and absorption spectroscopic analysis of 3,5-difluorobenzaldehyde (3,5-DFB) vapor reveals the presence of only one stable conformer, in contrast to 3,4-difluorobenzaldehyde (3,4-DFB) which exists as two distinct rotational isomers (syn and anti) in both ground and excited states [1]. For 3,4-DFB, the energy difference between the two rotational isomers is 140 ± 20 cm⁻¹ in the S₀ ground state and 90 ± 20 cm⁻¹ in the T₁ triplet state, resulting in observable doublet structure in phosphorescence bands that complicates spectroscopic interpretation and may reflect divergent reaction pathways [1]. No such doublet structure or conformer splitting is observed for 3,5-DFB, confirming conformational homogeneity [1].

Conformational analysis Spectroscopic characterization Reaction reproducibility

Rotational Barrier Energy Comparison: 3,5-DFB Avoids the Anti–Syn Conformational Equilibria Characteristic of Ortho-Fluorinated Isomers

Theoretical calculations at the DLPNO-CCSD(T)/def2-TZVP level demonstrate that ortho-fluorinated difluorobenzaldehyde isomers (2,3-DFB, 2,4-DFB, 2,5-DFB) exhibit measurable anti–syn conformational equilibria with energy barriers of 10.9 kJ/mol, 11.3 kJ/mol, and 12.9 kJ/mol, respectively [1]. In contrast, 3,5-DFB, lacking ortho-fluorine substitution, has no such rotameric equilibrium—the aldehyde group experiences no steric or electronic bias to adopt an alternative orientation relative to fluorine substituents [2]. The 2,6-difluorobenzaldehyde isomer, while symmetric, faces substantial steric hindrance from two ortho-fluorines that significantly alters aldehyde rotational dynamics .

Computational chemistry Conformational energetics Reaction mechanism prediction

SNAr Regioselectivity Advantage: 3,5-DFB Lacks Ortho-Fluorine Leaving Groups That Cause Undesired Diazide Formation

In SNAr azidation reactions with sodium azide in DMSO, fluorinated benzaldehydes undergo para-selective substitution due to strong aldehyde activation of the para position [1]. However, substrates bearing ortho-fluorines (e.g., 2,3,4,5-tetrafluoro or pentafluorobenzaldehyde derivatives) suffer from competing ortho-azidation, leading to diazide formation and requiring strict stoichiometric and temperature control [1]. 3,5-Difluorobenzaldehyde, which possesses only meta-fluorines relative to the aldehyde, has no ortho-fluorine leaving groups; consequently, it is not susceptible to undesired ortho-substitution or diazide byproduct formation under standard SNAr conditions [1].

Nucleophilic aromatic substitution Azide chemistry Selective functionalization

Electrochemical Synthesis Feasibility: 3,5-DFB Accessible via Mild Electrooxidation of 3-Fluorobenzaldehyde

3,5-Difluorobenzaldehyde can be produced via electrochemical oxidation of 3-fluorobenzaldehyde, a route that operates under milder conditions compared to the high-temperature (160–250°C) halex fluorination required for 2,4- and 2,6-difluorobenzaldehyde isomers [1]. The halex process for ortho/para isomers uses potassium fluoride in dipolar aprotic solvents at elevated temperatures with ethylene glycol dialkyl ether catalysts, conditions that demand specialized corrosion-resistant equipment and generate halide waste streams [1]. Electrochemical oxidation offers a potentially greener, lower-energy alternative specific to the 3,5-substitution pattern .

Electrochemical synthesis Green chemistry Process development

Commercial Production Scale and Purity Specification: Multi-Ton Capacity with ≥98% GC Purity Standard

Commercial suppliers offer 3,5-difluorobenzaldehyde at production scales up to metric tons with a standard minimum purity specification of 98% by gas chromatography, moisture content controlled to ≤0.5%, and flash point of 56°C [1]. Physical property ranges include melting point 17–25°C, boiling point 61–63°C at 43 mmHg, density 1.296 g/mL at 20°C, and refractive index n20/D 1.493 [2][3]. While similar purity specifications are available for other difluorobenzaldehyde isomers, the combination of multi-ton scale availability and the specific physical property profile (lower melting point than 2,4-DFB at ~41°C) directly impacts handling and formulation workflows [2].

Supply chain assurance Industrial sourcing Quality control

Documented Utility Across Diverse Bioactive Scaffolds: Broad Intermediacy Profile in Pharmaceuticals and Agrochemicals

3,5-Difluorobenzaldehyde serves as a key intermediate in the synthesis of multiple classes of biologically active molecules, including antiviral agents, anticancer compounds (e.g., fluorinated combretastatin A-4 analogs via 3,5-difluoro-4-hydroxybenzaldehyde), selective enzyme inhibitors, and herbicides [1]. It is also employed in the preparation of triazole antifungal derivatives with broad-spectrum activity and in the construction of chalcones via aldol condensation . This breadth of validated applications across distinct therapeutic and crop protection areas distinguishes 3,5-DFB from isomers such as 2,4-DFB, which is more narrowly associated with specific agrochemical patents and halex process chemistry [2].

Pharmaceutical intermediates Agrochemical building blocks Medicinal chemistry

3,5-Difluorobenzaldehyde Optimal Deployment Scenarios: Where Differentiation Data Drives Procurement Decisions


Pharmaceutical Intermediate for Anticancer and Antiviral Lead Optimization

Medicinal chemistry teams synthesizing fluorinated analogs of combretastatin A-4, kinase inhibitors, or antiviral nucleoside mimics should select 3,5-DFB as the preferred aromatic aldehyde building block. The symmetric 3,5-difluoro substitution pattern provides predictable SAR (structure-activity relationship) outcomes due to conformational homogeneity [1], while the absence of ortho-fluorine steric shielding preserves full aldehyde reactivity for efficient coupling with amines, hydrazines, or organometallic reagents . The documented use of 3,5-DFB-derived intermediates in antiviral and anticancer programs reduces synthetic risk compared to less-explored difluorobenzaldehyde isomers .

Agrochemical Synthesis Requiring Clean Para-Functionalization via SNAr

Process chemists developing herbicide or fungicide candidates that require selective para-substitution on a fluorinated benzaldehyde scaffold should utilize 3,5-DFB to maximize regioselectivity. In SNAr reactions with nucleophiles such as sodium azide, amines, or thiols, 3,5-DFB directs substitution exclusively to the para position without competing ortho-substitution side reactions that plague ortho-fluorinated substrates [2]. This regiochemical fidelity minimizes byproduct formation, simplifies purification, and improves overall yield in multi-kilogram campaigns, directly reducing cost of goods and waste disposal burden.

Conformationally Sensitive Material Science and Spectroscopic Probe Development

Researchers developing fluorescent probes, phosphorescent materials, or studying excited-state dynamics should select 3,5-DFB as a model fluorinated aromatic chromophore specifically because it exists as a single rotameric species, in contrast to 3,4-DFB which displays doublet phosphorescence bands and temperature-dependent rotamer populations [3]. The conformational simplicity of 3,5-DFB eliminates spectral congestion arising from multiple emitting species, enabling cleaner interpretation of photophysical data and more predictable material performance [3].

Large-Scale Synthesis Programs Requiring Reliable, High-Volume Supply and Ambient Handling

Procurement teams supporting pilot plant or commercial-scale synthesis campaigns should prioritize 3,5-DFB when the target route requires a difluorobenzaldehyde intermediate. The compound's low melting point (17–25°C) makes it a free-flowing liquid at typical ambient manufacturing conditions, eliminating the need for heated storage tanks, melters, or pre-dissolution steps required for higher-melting isomers like 2,4-DFB (mp ~41°C) [4]. Combined with established multi-ton production capacity and consistent ≥98% GC purity [5], 3,5-DFB offers a favorable risk profile for industrial procurement.

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